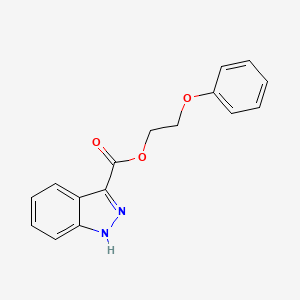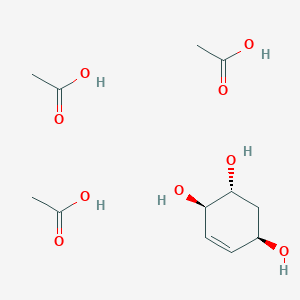
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid and a specific stereoisomer of cyclohexene triol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol typically involves the reaction of cyclohexene with acetic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the correct stereochemistry is achieved. Industrial production methods often involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This can reduce the double bond in the cyclohexene ring.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexane-1,2,4-trione, while reduction may produce cyclohexane-1,2,4-triol.
Aplicaciones Científicas De Investigación
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used to study enzyme interactions and metabolic pathways involving cyclohexene derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s properties and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane-1,2,4-triol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid; cyclohexane-1,2,4-triol: Similar structure but different stereochemistry, affecting its biological activity and applications.
Uniqueness
Acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol is unique due to its specific stereochemistry and the presence of both acetic acid and cyclohexene triol moieties
Propiedades
Número CAS |
676543-81-0 |
|---|---|
Fórmula molecular |
C12H22O9 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
acetic acid;(1R,2R,4R)-cyclohex-5-ene-1,2,4-triol |
InChI |
InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m0.../s1 |
Clave InChI |
NTLMBZCFGLRQRP-BIHLCPNHSA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H](C=C[C@H]([C@@H]1O)O)O |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)

![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
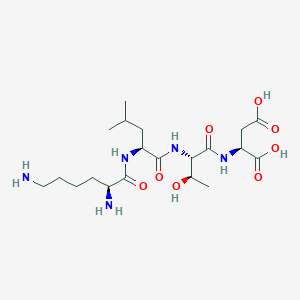

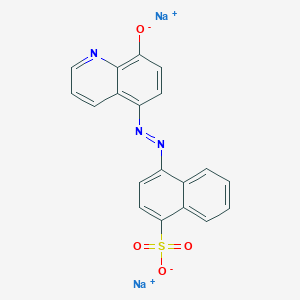
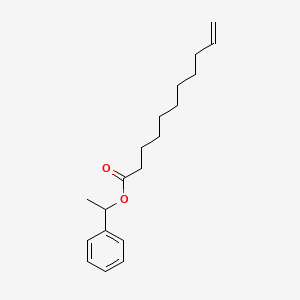
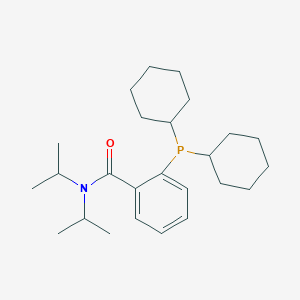
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
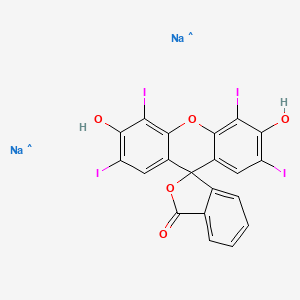

![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
